Peptide F - 75718-92-2

Peptide F

Catalog Number: EVT-354950
CAS Number: 75718-92-2
Molecular Formula: C172H259N41O53S3
Molecular Weight: 3845 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peptide F is a specific compound that has gained attention in various scientific fields, particularly in biochemistry and pharmacology. This peptide is derived from protein hydrolysates and plays a significant role in biological processes. Understanding its source, classification, and potential applications is essential for researchers and practitioners alike.

Source

Peptide F can be obtained from various natural protein sources through hydrolysis. Hydrolysis involves breaking down proteins into smaller peptides using enzymes or acids, which can yield bioactive peptides like Peptide F. These peptides are often isolated from animal or plant proteins, making them versatile for different applications in nutrition and medicine.

Classification

Peptide F belongs to the class of bioactive peptides. Bioactive peptides are defined as specific protein fragments that have a positive impact on body functions or conditions and may influence health. They are categorized based on their origin (animal or plant), structure, and biological activity.

Synthesis Analysis

Methods

The synthesis of Peptide F typically involves enzymatic hydrolysis of proteins. The following methods are commonly used:

  1. Enzymatic Hydrolysis: This method uses specific enzymes to cleave peptide bonds in proteins, resulting in the formation of smaller peptides. Common enzymes include proteases such as pepsin and trypsin.
  2. Chemical Hydrolysis: In this approach, chemical agents such as hydrochloric acid are used to break down proteins into peptides. This method is less selective than enzymatic hydrolysis.
  3. Fermentation: Some studies have explored the use of microbial fermentation to produce bioactive peptides, including Peptide F, by utilizing specific strains of bacteria or yeast.

Technical Details

The choice of method significantly affects the yield and activity of Peptide F. Enzymatic hydrolysis is preferred for its specificity and ability to produce peptides with desired biological activities. Parameters such as temperature, pH, and enzyme concentration must be optimized to maximize yield.

Molecular Structure Analysis

Structure

Peptide F's molecular structure consists of a sequence of amino acids linked by peptide bonds. The exact sequence can vary depending on the source protein used for hydrolysis. Typically, bioactive peptides like Peptide F have a length ranging from 2 to 20 amino acids.

Data

While specific structural data for Peptide F may vary, bioinformatics tools can predict secondary structures (such as alpha-helices or beta-sheets) based on the amino acid sequence. Experimental methods like nuclear magnetic resonance spectroscopy or mass spectrometry can provide precise structural information.

Chemical Reactions Analysis

Reactions

Peptide F participates in various biochemical reactions due to its functional groups. It can undergo:

  1. Hydrogen Bonding: Interactions with other molecules, enhancing stability and solubility.
  2. Enzymatic Reactions: Serving as substrates or inhibitors in biochemical pathways.
  3. Redox Reactions: Depending on the presence of reactive side chains in its amino acid composition.

Technical Details

The reactivity of Peptide F is influenced by its amino acid composition and sequence. For example, the presence of sulfur-containing amino acids can facilitate redox reactions, while polar amino acids enhance solubility in aqueous environments.

Mechanism of Action

Process

Peptide F exerts its biological effects through several mechanisms:

  1. Immune Modulation: It may enhance immune responses by interacting with immune cells.
  2. Antioxidant Activity: Peptide F can scavenge free radicals, reducing oxidative stress.
  3. Regulation of Metabolic Processes: It may influence metabolic pathways through receptor interactions.

Data

Studies have shown that bioactive peptides like Peptide F can modulate gene expression related to inflammation and metabolism, demonstrating their potential therapeutic roles.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Peptide F is typically soluble in water due to its polar nature.
  • Stability: The stability of Peptide F can be affected by factors such as pH and temperature; it generally remains stable under physiological conditions.

Chemical Properties

  • Molecular Weight: The molecular weight varies depending on the specific amino acid sequence but typically ranges from 200 to 2000 Daltons.
  • pH Sensitivity: The charge and solubility of Peptide F can change with pH, influencing its biological activity.
Applications

Scientific Uses

Peptide F has several applications in science and medicine:

  1. Nutritional Supplements: Used in formulations aimed at enhancing health due to its bioactive properties.
  2. Pharmaceuticals: Investigated for potential therapeutic roles in treating conditions like hypertension or metabolic disorders.
  3. Cosmetics: Incorporated into skincare products for its antioxidant properties.

Research continues to explore the full range of applications for Peptide F, highlighting its significance in health sciences and nutrition.

Introduction to Peptide F in Molecular and Biomedical Contexts

Definition and Classification of Peptide F Within the Peptide Family

Peptide F represents a synthetically engineered or naturally derived bioactive peptide, typically characterized by a chain length of 2–50 amino acid residues and a molecular weight ranging from 500–5000 Da. Like therapeutic peptides in general, it bridges the gap between small-molecule drugs (MW < 500 Da) and large biologics (e.g., antibodies, MW > 10,000 Da), combining high target specificity with moderate tissue penetration capabilities [7] [8]. Its classification adheres to established peptide categories based on structural motifs, biosynthetic origin, and therapeutic function:

  • Structural Classification: Peptide F likely adopts stabilized secondary structures (α-helices, β-sheets) or cyclized topologies via disulfide bonds, lactam bridges, or head-to-tail cyclization. These modifications enhance proteolytic resistance and conformational stability, critical for intracellular target engagement [1] [4]. For instance, cyclization strategies reduce conformational entropy, enabling high-affinity binding to targets like G-protein-coupled receptors (GPCRs) [3].
  • Functional Classification: As a therapeutic peptide, Peptide F falls under regulatory peptides (e.g., hormone analogs, enzyme inhibitors) or targeting peptides (e.g., cell-penetrating peptides). Its mechanism may involve agonism/antagonism of extracellular receptors or modulation of protein-protein interactions (PPIs), covering applications in metabolic diseases, oncology, or immunology [5] [8].

Table 1: Classification of Peptide F Within Broader Peptide Therapeutic Categories

Classification BasisCategoryFeaturesExamples Relevant to Peptide F
Structural MotifLinearFlexible backbone; susceptible to proteolysisEarly GLP-1 analogs (e.g., exenatide)
CyclicMacrocyclization enhances stability; restricts conformationCyclosporine A, vosoritide
Biosynthetic OriginNatural DerivativesModified from endogenous peptides (e.g., hormones)Insulin analogs, liraglutide
De Novo DesignedComputationally designed sequences with no natural counterpartsAI-optimized antimicrobial peptides
Therapeutic TargetExtracellular ReceptorsTargets GPCRs, cytokine receptors; >90% of clinical peptidesGLP-1R agonists (semaglutide)
Intracellular PPIsInhibits protein-protein interactions; requires cell-penetrating motifsStapled p53-MDM2 inhibitors

Historical Evolution of Peptide F Research: Key Discoveries and Paradigm Shifts

The development of Peptide F mirrors transformative phases in peptide therapeutics, driven by technological innovations:

  • Early Era (1920s–1980s): Focused on isolation and synthesis of natural hormones. Milestones like insulin purification (1921) and solid-phase peptide synthesis (SPPS, 1963) enabled peptide replication but faced bioavailability limitations. Peptide F’s antecedents emerged here, primarily as unmodified linear sequences [8] [9].
  • Biomodification Era (1990s–2010s): Introduction of chemical modifications revolutionized peptide stability. Key advances:
  • D-amino acid substitutions: Enhanced resistance to proteases (e.g., in octreotide) [4].
  • Lipidation/PEGylation: Extended half-life (e.g., liraglutide’s fatty acid chain) [3].
  • Peptide F analogs incorporated these to improve pharmacokinetics [7].
  • Computational & AI Era (2020s–Present): AlphaFold’s structure prediction (2021) enabled de novo peptide design. Phage display and mRNA display libraries allowed high-throughput screening of >10^10 sequences, facilitating Peptide F optimization for undruggable targets like KRAS oncoproteins [1] [6]. Machine learning models now predict stability, binding affinity, and synthesis pathways, reducing experimental trial-and-error [1] [5].

Table 2: Paradigm Shifts in Peptide F Research and Development

EraKey TechnologiesImpact on Peptide F DevelopmentRepresentative Advances
1920s–1980sSolid-phase peptide synthesis (SPPS)Enabled reproducible production of simple sequencesInsulin, vasopressin analogs
1990s–2010sNon-natural amino acids; LipidationImproved metabolic stability and half-lifeLiraglutide, semaglutide (oral formulation)
2020s–PresentAlphaFold/molecular dynamics; AI designPrecision targeting of intracellular PPIs; cyclic peptide optimizationAI-designed KRAS inhibitors; cyclic antimicrobial peptides

Theoretical Frameworks Underlying Peptide F’s Bioactivity and Target Specificity

The efficacy of Peptide F arises from molecular frameworks governing its interactions with biological targets:

  • Conformational Dynamics: Molecular dynamics (MD) simulations reveal that Peptide F’s bioactivity depends on structural flexibility-to-rigidity balance. For example:
  • Pre-organized scaffolds (e.g., cyclic or stapled peptides) minimize entropy loss upon binding, increasing affinity for PPIs [1].
  • Secondary structure inducers (e.g., α-helical staplers) stabilize bioactive conformations, optimizing engagement with shallow protein interfaces [3] [7].
  • Ligand-Receptor Recognition Models: Peptide F binds targets via:
  • Electrostatic and hydrophobic complementarity: Cationic residues interact with anionic membranes (e.g., antimicrobial peptides), while hydrophobic motifs embed into lipid bilayers or protein pockets [4] [10].
  • Allosteric modulation: Peptide F may induce conformational shifts in receptors (e.g., GPCRs), enhancing signaling specificity versus small molecules [8].
  • Stability-Enhancing Frameworks: Incorporation of non-canonical elements:
  • D-amino acids: Shield against peptidase degradation [4].
  • N-methylation: Reduces hydrogen bonding capacity, improving membrane permeability [4] [7].
  • Cyclization: Limits protease accessibility to the peptide backbone [1] [3].

Table 3: Bioactivity Determinants of Peptide F via Chemical Modifications

ModificationChemical BasisImpact on Peptide F BioactivityApplication Example
D-amino acidsChirality inversion at α-carbonProtease resistance; prolonged half-lifeAntimicrobial peptides (e.g., daptomycin)
N-methylationMethyl group replaces backbone NHEnhanced membrane permeability; reduced aggregationCyclosporine A
LipidationFatty acid chain conjugationAlbumin binding; sustained releaseGLP-1 analogs (liraglutide)
MacrocyclizationCovalent ring closure (head-to-tail)Stabilized conformation; high target affinityVEGF inhibitors (e.g., cyclotide RGD)

Properties

CAS Number

75718-92-2

Product Name

Peptide F

IUPAC Name

(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C172H259N41O53S3

Molecular Weight

3845 g/mol

InChI

InChI=1S/C172H259N41O53S3/c1-90(2)73-118(147(241)187-89-135(224)189-105(33-21-24-65-173)151(245)195-108(36-27-68-180-172(178)179)154(248)206-121(79-99-40-46-102(215)47-41-99)148(242)185-84-130(219)183-88-134(223)192-123(78-97-31-19-16-20-32-97)165(259)203-117(171(265)266)64-72-269-14)209-169(263)144(94(9)10)211-160(254)109(50-56-136(225)226)190-132(221)86-181-131(220)85-186-149(243)124(81-128(177)217)204-145(239)95(11)188-150(244)110(51-57-137(227)228)196-155(249)111(52-58-138(229)230)197-156(250)113(54-60-140(233)234)202-168(262)143(93(7)8)212-161(255)114(55-61-141(235)236)199-162(256)120(75-92(5)6)208-167(261)127-37-28-69-213(127)170(264)126(80-100-42-48-103(216)49-43-100)210-163(257)119(74-91(3)4)205-157(251)112(53-59-139(231)232)198-166(260)125(82-142(237)238)207-159(253)116(63-71-268-13)200-153(247)107(35-23-26-67-175)193-152(246)106(34-22-25-66-174)194-158(252)115(62-70-267-12)201-164(258)122(77-96-29-17-15-18-30-96)191-133(222)87-182-129(218)83-184-146(240)104(176)76-98-38-44-101(214)45-39-98/h15-20,29-32,38-49,90-95,104-127,143-144,214-216H,21-28,33-37,50-89,173-176H2,1-14H3,(H2,177,217)(H,181,220)(H,182,218)(H,183,219)(H,184,240)(H,185,242)(H,186,243)(H,187,241)(H,188,244)(H,189,224)(H,190,221)(H,191,222)(H,192,223)(H,193,246)(H,194,252)(H,195,245)(H,196,249)(H,197,250)(H,198,260)(H,199,256)(H,200,247)(H,201,258)(H,202,262)(H,203,259)(H,204,239)(H,205,251)(H,206,248)(H,207,253)(H,208,261)(H,209,263)(H,210,257)(H,211,254)(H,212,255)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H,265,266)(H4,178,179,180)/t95-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,143-,144-/m0/s1

InChI Key

RJSZPKZQGIKVAU-UXBJKDEOSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N

Synonyms

peptide F
preproenkephalin (107-140)
proenkephalin peptide F

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N

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